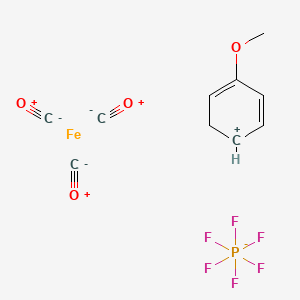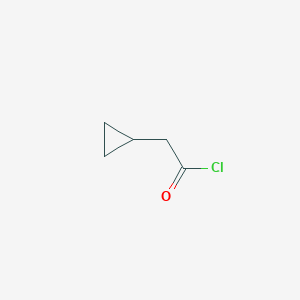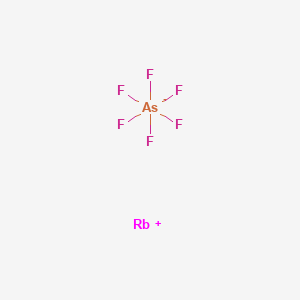
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate
Übersicht
Beschreibung
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate is a coordination compound with the empirical formula C10H9FeO4 · PF6. It is known for its unique structure, where an iron atom is coordinated to a methoxy-substituted cyclohexadienylium ring and three carbonyl (CO) ligands. This compound is often used in various chemical research applications due to its interesting reactivity and stability .
Vorbereitungsmethoden
The synthesis of Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate typically involves the reaction of iron pentacarbonyl with methoxy-substituted cyclohexadiene in the presence of a suitable oxidizing agent. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, typically using reducing agents such as sodium borohydride.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various phosphines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Wirkmechanismus
The mechanism by which Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate exerts its effects involves the coordination of the iron center to various substrates. The iron atom can facilitate electron transfer reactions, stabilize reactive intermediates, and activate small molecules for further chemical transformations. The specific pathways and molecular targets depend on the particular reaction or application being studied .
Vergleich Mit ähnlichen Verbindungen
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate can be compared to other iron carbonyl complexes, such as:
Tricarbonyl(cyclohexadienylium) iron hexafluorophosphate: Similar structure but without the methoxy group, leading to different reactivity and stability.
Pentacarbonyl iron: Lacks the cyclohexadienylium ring, making it less versatile in certain catalytic applications.
Tricarbonyl(η5-cyclopentadienyl) iron: Contains a cyclopentadienyl ring instead of a cyclohexadienylium ring, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the methoxy-substituted cyclohexadienylium ring and the iron tricarbonyl moiety, which imparts distinct reactivity and stability characteristics .
Eigenschaften
IUPAC Name |
carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O.3CO.F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;/q+1;;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDACIWWRFNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC[CH+]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6FeO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583478 | |
| Record name | carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51508-59-9 | |
| Record name | carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)



![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)
![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)


